

A Comparative Guide to Endobon® for Dental Implant Site Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *endobon*

Cat. No.: *B1176427*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Endobon®**, a xenogeneic bone graft material, with other alternatives used in dental implant site development. The information presented is based on available clinical trial data to assist researchers and professionals in making informed decisions.

Executive Summary

Endobon® is a bovine-derived xenograft processed at high temperatures, resulting in a non-resorbable hydroxyapatite scaffold. Clinical studies demonstrate its effectiveness in various dental implant site development procedures, including socket preservation, ridge augmentation, and sinus lifts. Its performance is often compared to Bio-Oss®, another widely used bovine-derived xenograft. While both materials show similar clinical outcomes in terms of new bone formation and implant survival rates, differences in their processing may influence their long-term biological and structural behavior. This guide will delve into the available data to compare **Endobon®** with its key alternatives.

Comparative Data on Clinical Performance

The following tables summarize quantitative data from clinical trials comparing **Endobon®** with other bone graft materials.

Table 1: New Bone Formation and Implant Survival Rates

Study / Indication	Bone Graft Material	Number of Patients/Sites	Follow-up Period	Mean New Bone Formation (%)	Implant Survival Rate (%)
Sivolella et al. (2020) / Post-extraction sites	Endobon®	16 patients / 20 sites	2 years	33.4%	95%
Bio-Oss®		16 patients / 20 sites	2 years	32.4%	100%
Nevins et al. (2011) / Sinus lifts	Endobon®	14 patients / 14 sinuses	6 months	27.5 ± 8.9%	Not Reported
Renvert et al. (2018) / Peri-implantitis treatment	Endobon® + Surgical Debridement	21 patients / 21 sites	1 year	Crestal bone gain: 0.7 mm	Not Reported
Surgical Debridement alone		20 patients / 20 sites	1 year	No significant change	Not Reported

Table 2: Dimensional Changes in Alveolar Ridge

Study / Indication	Bone Graft Material	Number of Patients	Follow-up Period	Key Dimensional Change Outcome
Caiazzo et al. (2017) / Buccal Plate Preservation	Endobon®	10	5 years	No statistically significant change in mean buccal plate thickness (2.36 mm at 3 months vs. 2.28 mm at 5 years at 1mm below implant collar). [1]
Block MS (2020) / Horizontal Ridge Augmentation	Endobon® or OsteoConductive Substitute- Bovine	23	7 years (mean)	Stable horizontal ridge augmentation over time.

Detailed Experimental Protocols

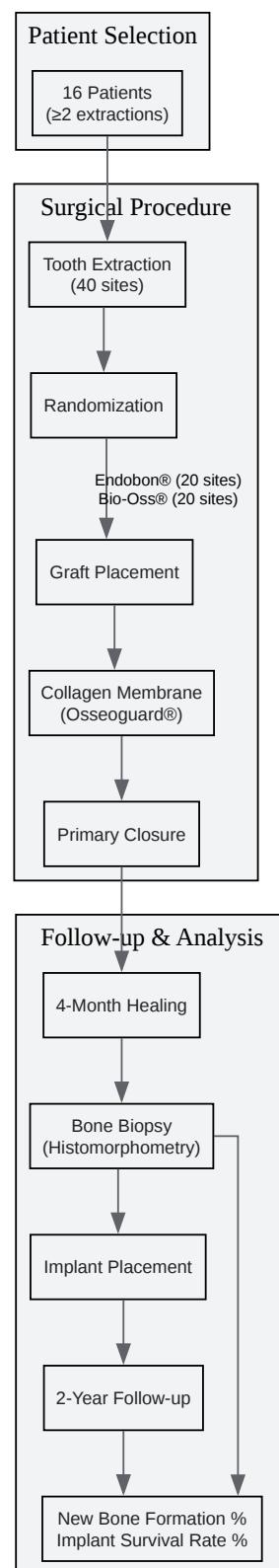
Sivolella et al. (2020): Comparison of Endobon® and Bio-Oss® in Post-Extraction Sites

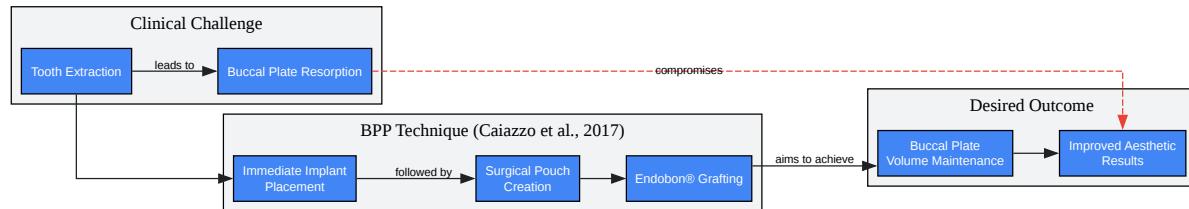
- Objective: To histologically compare vital bone formation in post-extraction sites grafted with **Endobon®** versus Bio-Oss®.
- Study Design: A randomized clinical pilot study.
- Participants: 16 patients requiring at least two tooth extractions.
- Procedure:
 - Forty extraction sites were randomly assigned to receive either **Endobon®** or Bio-Oss® grafts.

- Following tooth extraction, the assigned bone graft material was placed into the socket.
- The grafted sites were covered with an Osseoguard® collagen membrane.
- Primary closure of the surgical site was achieved.
- Healing Period: 4 months.
- Outcome Measures:
 - Primary: Histological and histomorphometrical analysis of bone core biopsies obtained before implant placement to determine the percentage of new bone formation.
 - Secondary: Implant survival rates were assessed at a 2-year follow-up. All grafted sites were monitored for complications, signs of infection, and inflammatory responses.[\[2\]](#)

Caiazzo et al. (2017): Long-Term Efficacy of Endobon® for Buccal Plate Preservation

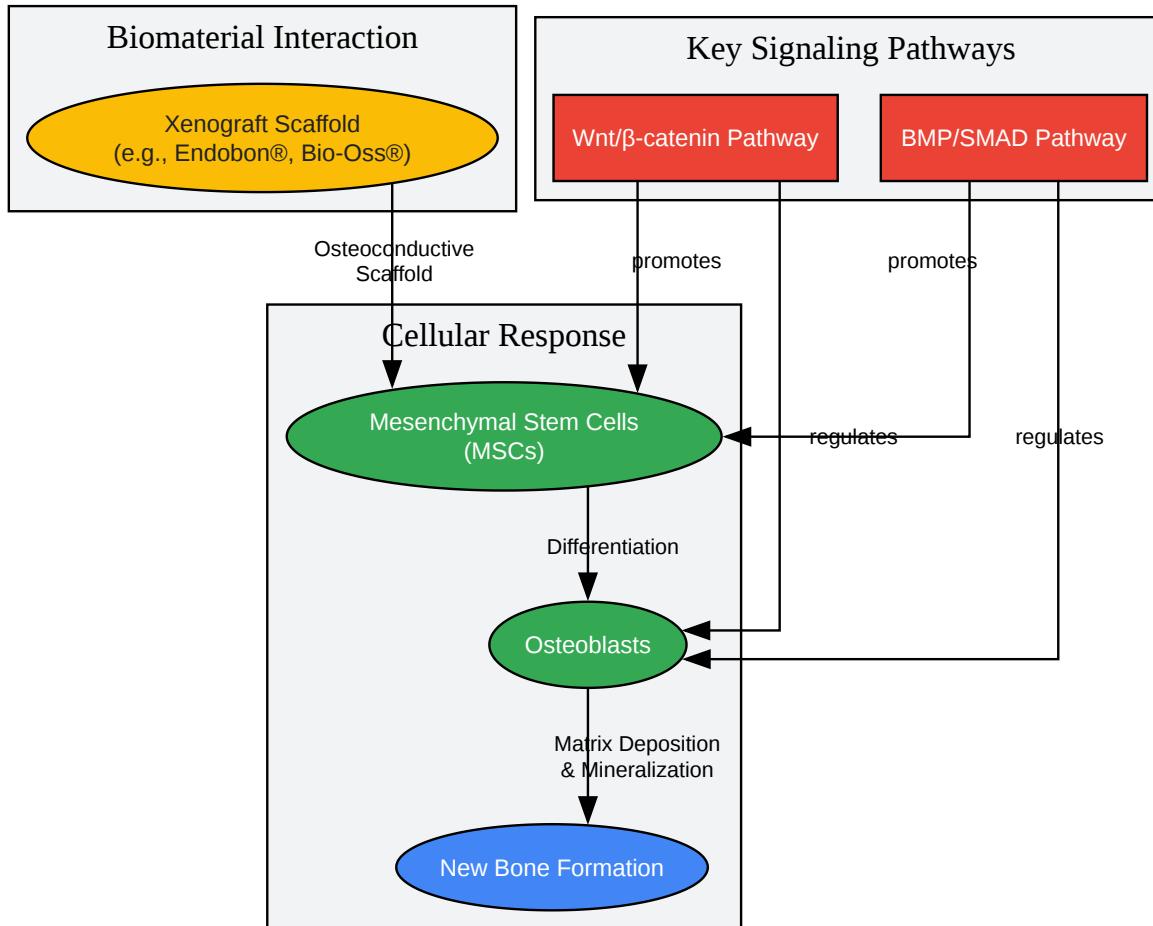
- Objective: To assess the long-term efficacy of the Buccal Plate Preservation (BPP) technique using **Endobon®** in maintaining the thickness of the buccal cortical plate after immediate implant placement and provisionalization.
- Study Design: A consecutive case series.
- Participants: 10 patients each undergoing a single immediate implant placement.
- Procedure:
 - A non-restorable tooth was extracted.
 - A single dental implant was immediately placed.
 - The BPP technique was performed by creating a pouch and placing **Endobon®** to augment the buccal plate.
 - Immediate provisionalization of the implant was carried out.


- Follow-up: 5 years.
- Outcome Measures: Cone beam computed tomography (CBCT) scans were taken at 3 months (T1) and 5 years (T2) post-surgery. The thickness of the buccal plate was measured at two reference points: 1 mm (R1) and 5 mm (R2) apical to the implant platform.[[1](#)]


Renvert et al. (2018): Endobon® in the Surgical Treatment of Peri-implantitis

- Objective: To assess the treatment outcome of surgical debridement of peri-implant bone defects with or without the use of **Endobon®**.
- Study Design: A randomized controlled trial.
- Participants: 41 patients with three- or four-wall peri-implant bone defects.
- Procedure:
 - Test Group (n=21): Surgical debridement of the peri-implant defect followed by grafting with **Endobon®**.
 - Control Group (n=20): Surgical debridement alone.
- Follow-up: 1 year.
- Outcome Measures:
 - Primary: Radiographic evidence of defect fill.
 - Secondary: Bleeding on probing (BOP), plaque scores, and mid-buccal soft tissue recession. A composite outcome for successful treatment was also defined (defect fill ≥ 1.0 mm, PPD ≤ 5 mm, no BOP, and no suppuration).[[3](#)][[4](#)]

Visualizing Methodologies and Pathways


To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

[Click to download full resolution via product page](#)*Experimental workflow for Sivolella et al. (2020) clinical trial.*

[Click to download full resolution via product page](#)

Logical relationship of the Buccal Plate Preservation technique.

[Click to download full resolution via product page](#)

Key signaling pathways in xenograft-mediated bone regeneration.

Discussion of Alternatives

While **Endobon®** and Bio-Oss® are leading xenografts, other bone grafting options are available, each with distinct characteristics:

- Autografts: Considered the "gold standard," autografts are bone harvested from the patient's own body. They are osteoinductive, osteogenic, and osteoconductive. However, they require a second surgical site, which increases patient morbidity, and the available bone volume may be limited.

- **Allografts:** These are bone grafts from a human donor (cadaveric). They are processed to ensure safety and are primarily osteoconductive. They eliminate the need for a second surgical site but have a variable rate of resorption and integration.
- **Alloplasts:** These are synthetic bone graft substitutes, often composed of materials like hydroxyapatite, tricalcium phosphate, or bioactive glass. They are osteoconductive and carry no risk of disease transmission. Their resorption rates and handling characteristics can be engineered for specific applications.

Adverse Events and Complications

The use of xenografts, including **Endobon®** and its alternatives, is generally considered safe. However, potential complications can occur, as with any surgical procedure. These may include:

- **Infection:** As with any surgical site, there is a risk of infection.
- **Wound Dehiscence:** Premature opening of the surgical wound can lead to graft exposure and potential failure.
- **Graft Encapsulation:** The body may form a fibrous capsule around the graft material instead of integrating it.
- **Sinusitis:** In sinus lift procedures, inflammation of the maxillary sinus can occur.
- **Foreign Body Reaction:** An inflammatory response to the foreign material can sometimes be observed.

Clinical studies comparing **Endobon®** and Bio-Oss® have generally reported low complication rates with no significant differences between the two materials.^[2] However, long-term case series have reported late complications associated with bovine-derived xenografts, including chronic inflammation and graft migration.

Conclusion

Endobon® is a reliable and effective xenograft for dental implant site development, with clinical outcomes comparable to other well-established materials like Bio-Oss®. The choice of bone

graft material should be based on the specific clinical indication, the surgeon's preference, and a thorough understanding of the biological properties and potential risks of each option. Further long-term, large-scale comparative studies are needed to fully elucidate any subtle differences in performance and complication rates between the various available bone graft materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buccal Plate Preservation with Immediate Implant Placement and Provisionalization: 5-Year Follow-Up Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Proteomic and Metabolomic Analysis of Human Osteoblasts, Differentiated from Dental Pulp Stem Cells, Hinted Crucial Signaling Pathways Promoting Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unident.fi [unident.fi]
- 4. Surgical treatment of peri-implantitis lesions with or without the use of a bone substitute-a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Endobon® for Dental Implant Site Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176427#clinical-trials-on-endobon-for-dental-implant-site-development>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com